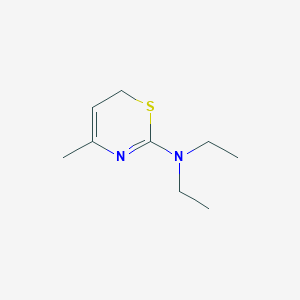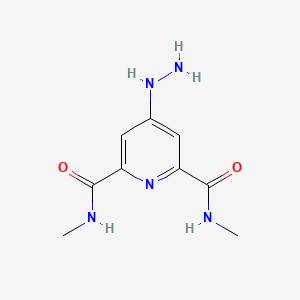![molecular formula C16H30N2 B14395749 (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine CAS No. 89656-62-2](/img/structure/B14395749.png)
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopentylmethyl group and a tert-butyl group attached to an imine moiety. The compound’s structural complexity and specific functional groups make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclopentylmethyl halide reacts with the piperidine derivative.
Formation of the Imine Moiety: The final step involves the condensation of the piperidine derivative with tert-butylamine and an aldehyde to form the imine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the imine moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopentylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine moiety allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The cyclopentylmethyl and tert-butyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanamine: Similar structure but lacks the imine moiety.
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]ethanamine: Similar structure with an ethyl group instead of a methanimine group.
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]propanamine: Similar structure with a propyl group instead of a methanimine group.
Uniqueness
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine is unique due to its imine moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring, cyclopentylmethyl group, and tert-butyl group further enhances its specificity and versatility in various applications.
Eigenschaften
CAS-Nummer |
89656-62-2 |
|---|---|
Molekularformel |
C16H30N2 |
Molekulargewicht |
250.42 g/mol |
IUPAC-Name |
N-tert-butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine |
InChI |
InChI=1S/C16H30N2/c1-16(2,3)17-13-18-11-7-6-10-15(18)12-14-8-4-5-9-14/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
IRMONQYXAQSXSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=CN1CCCCC1CC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


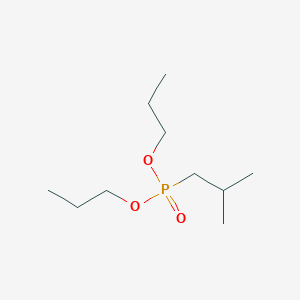
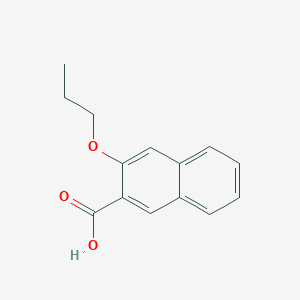
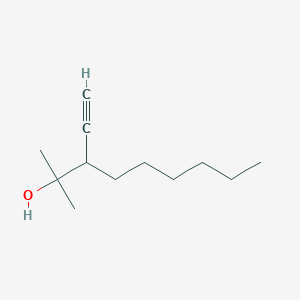

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
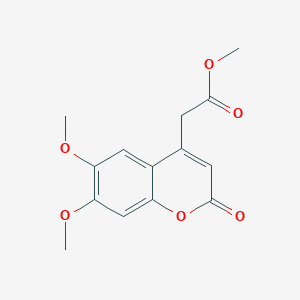
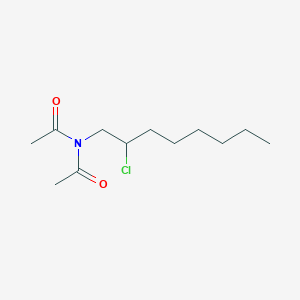

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
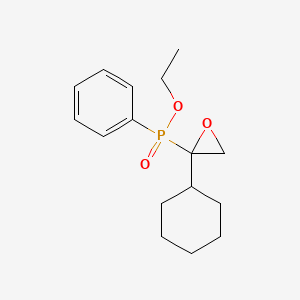
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
